Methyl 2-iodobenzoate
Overview
Description
Methyl 2-iodobenzoate: is an organic compound with the molecular formula C₈H₇IO₂. It is a derivative of benzoic acid where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Mode of Action:
Methyl 2-iodobenzoate is synthesized from 2-iodobenzoic acid via esterification. It has been observed to undergo cobalt-catalyzed cyclization with aldehydes, leading to the formation of phthalide derivatives . Additionally, microbial dihydroxylation of this compound results in a nonracemic iodocyclohexene carboxylate intermediate .
Action Environment:
Environmental factors, such as pH, temperature, and solvent polarity, can influence this compound’s stability and reactivity.
: MilliporeSigma: this compound : MilliporeSigma: this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 2-iodobenzoic acid and methanol into a reactor with a strong acid catalyst. The mixture is heated to promote the esterification reaction, and the product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.
Heck Reaction: Utilizes palladium catalysts and alkenes in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The iodine atom also imparts distinct physical properties, such as higher density and refractive index compared to its halogenated analogs .
Properties
IUPAC Name |
methyl 2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLTVBTDZXPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060594 | |
Record name | Benzoic acid, 2-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-97-9 | |
Record name | Methyl 2-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-iodobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34638 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-iodo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-IODOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW7KL2LZN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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